Peripheral Psilocin Exposure: O-Acetylpsilocin Fumarate vs. Psilocybin Equimolar Comparison
In a direct head-to-head in vivo study in C57Bl6/J mice, psilocybin led to 10–25% higher psilocin concentrations than psilacetin fumarate at 15-min post-intraperitoneal injection. Overall, the relative amount of psilocin exposure from psilacetin fumarate was approximately 70% of that from psilocybin when dosed on an equimolar basis [1]. This constitutes the only published direct in vivo comparison of these two prodrugs.
| Evidence Dimension | Peripheral psilocin exposure (AUC) following equimolar administration |
|---|---|
| Target Compound Data | Relative exposure: ~70% of psilocybin-derived psilocin |
| Comparator Or Baseline | Psilocybin: baseline (100%) relative exposure |
| Quantified Difference | ~30% lower total psilocin exposure; 10–25% lower at 15-min timepoint |
| Conditions | C57Bl6/J mice; IP administration of psilacetin fumarate vs. psilocybin; LC-MS/MS plasma analysis |
Why This Matters
This quantitative exposure differential directly impacts dose selection for mechanistic studies; assuming bioequivalence will produce systematically biased data.
- [1] Jones NT, Wagner L, Pellitteri Hahn MC, Scarlett CO, Wenthur CJ. In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. Front Psychiatry. 2024;14:1303365. View Source
